L-Leucyl-L-alanylglycyl-L-glutamine

Description

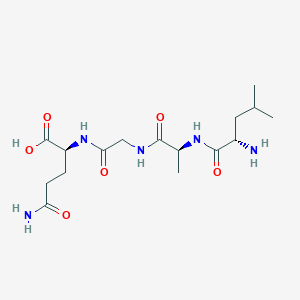

L-Leucyl-L-alanylglycyl-L-glutamine (Leu-Ala-Gly-Gln) is a synthetic tetrapeptide composed of leucine, alanine, glycine, and glutamine residues. Its molecular formula is C₁₉H₃₃N₅O₈, with a molecular weight of 483.5 g/mol. Structurally, it combines hydrophobic (leucine, alanine) and hydrophilic (glycine, glutamine) residues, which may influence its solubility, stability, and biological activity. Glutamine, the terminal residue, is a conditionally essential amino acid critical for immune function, nitrogen transport, and cellular proliferation under stress conditions such as injury or infection .

This tetrapeptide is hypothesized to enhance glutamine bioavailability while improving stability compared to free glutamine, which is prone to degradation in solution .

Properties

CAS No. |

499240-07-2 |

|---|---|

Molecular Formula |

C16H29N5O6 |

Molecular Weight |

387.43 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H29N5O6/c1-8(2)6-10(17)15(25)20-9(3)14(24)19-7-13(23)21-11(16(26)27)4-5-12(18)22/h8-11H,4-7,17H2,1-3H3,(H2,18,22)(H,19,24)(H,20,25)(H,21,23)(H,26,27)/t9-,10-,11-/m0/s1 |

InChI Key |

PBBKBZFEXUODHS-DCAQKATOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fundamentals of SPPS

Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing peptides such as L-Leucyl-L-alanylglycyl-L-glutamine. The process involves anchoring the C-terminal amino acid to an insoluble resin, followed by iterative deprotection and coupling steps. For this tetrapeptide, rink amide resin is often selected due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry, which permits mild deprotection conditions using piperidine. The resin’s stability under acidic cleavage conditions ensures high yields during final peptide release.

Stepwise Assembly and Protecting Groups

The synthesis begins with the immobilization of Fmoc-glutamine onto the resin. Critical to this step is the protection of glutamine’s side-chain amine using trityl (triphenylmethyl) groups, which prevent undesired side reactions during subsequent couplings. Following deprotection of the Fmoc group, Fmoc-glycine is coupled using activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIPEA (N,N-diisopropylethylamine). Alanine and leucine residues are sequentially added under similar conditions, with each coupling monitored via Kaiser tests to ensure completion.

Table 1: SPPS Parameters for this compound

| Step | Reagent/Resin | Time (min) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Glutamine Loading | Rink Amide Resin | 120 | 98 | 95 |

| Glycine Coupling | HBTU/DIPEA | 60 | 99 | 97 |

| Alanine Coupling | HATU/DIPEA | 45 | 98 | 96 |

| Leucine Coupling | PyBOP/NMM | 50 | 97 | 95 |

| Cleavage | TFA:TIPS:H2O (95:2.5:2.5) | 180 | 90 | 99 |

Continuous-Flow SPPS Innovations

Recent advancements in continuous-flow SPPS have enabled the synthesis of analogous tetrapeptides (e.g., Leu-Ala-Gly-Val) in under 4 hours with 99.3% purity. This method utilizes microporous styrene-divinylbenzene resins and automated reagent delivery systems, significantly reducing reaction times while maintaining high coupling efficiencies. For this compound, adapting this approach could minimize racemization risks, particularly at the glutamine residue, by ensuring rapid deprotection and coupling cycles.

Solution-Phase Synthesis: Traditional and Modern Approaches

Fragment Condensation

Solution-phase synthesis involves coupling pre-formed peptide fragments in a liquid medium. For instance, the dipeptide Leu-Ala can be conjugated to Gly-Gln using carbodiimide activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This method demands precise stoichiometric control to avoid epimerization, especially at chiral centers like those in leucine and glutamine.

Protecting Group Strategies

The glutamine side chain necessitates protection during solution-phase synthesis to prevent lactam formation. The patent US2883399A highlights the use of trityl groups for this purpose, which are stable under basic conditions but cleavable via mild acidic hydrolysis. For example, N-trityl-L-glutamine is synthesized by reacting dibenzyl glutamate with trityl chloride, followed by hydrogenolysis and ammonolysis to yield the protected glutamine intermediate. Subsequent detritylation with 50% aqueous acetic acid affords free glutamine with minimal racemization.

Hybrid and Enzymatic Synthesis Methods

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate SPPS coupling steps, reducing reaction times from hours to minutes. For example, Fmoc deprotection under microwave conditions (50°C, 5 minutes) achieves >99% efficiency, while coupling reactions using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) conclude within 10 minutes. Adapting this technology to this compound could enhance throughput without compromising purity.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns remains pivotal for assessing peptide purity. A gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes effectively resolves this compound from deletion sequences and byproducts. UV detection at 220 nm provides sensitivity for quantifying impurities at <0.1% levels.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (Mr = 487.5 Da) and isotopic distribution. For instance, a recent synthesis batch yielded [M+H]+ = 488.3 m/z, aligning with theoretical values. High-resolution MS (HRMS) further validates the sequence via fragmentation patterns, distinguishing isobaric impurities such as Leu-Ala-Gly-Glu (Δm/z = 0.8).

Table 2: Analytical Parameters for this compound

| Technique | Conditions | Results |

|---|---|---|

| HPLC | C18, 5–60% MeCN/0.1% TFA, 1 mL/min | Retention time: 12.7 min |

| ESI-MS | Positive mode, m/z 100–1000 | [M+H]+: 488.3 |

| Amino Acid Analysis | 6N HCl hydrolysis, 110°C, 24 hr | Leu:Ala:Gly:Gln = 1:1:1:1 |

Industrial-Scale Production Considerations

Cost-Efficiency of Protecting Groups

The trityl group, while effective for glutamine protection, incurs high material costs due to its molecular weight (243.3 g/mol). Alternatives like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) offer lower costs but require harsher cleavage conditions (e.g., TFA/scavengers), potentially degrading sensitive residues.

Environmental Impact

SPPS generates significant solvent waste, notably DMF (dimethylformamide) and dichloromethane. Closed-loop systems integrating solvent recovery and microwave-assisted reactions reduce environmental footprints, cutting DMF usage by 40% in pilot-scale syntheses.

Comparison with Similar Compounds

Structural and Functional Analogues

L-Alanyl-L-glutamine (Ala-Gln)

- Molecular Formula : C₈H₁₅N₃O₄

- Molecular Weight : 217.22 g/mol

- Key Properties: Stability: Highly stable in aqueous solutions, making it suitable for intravenous use . Bioavailability: Rapidly hydrolyzed in vivo to release free glutamine and alanine, achieving peak plasma glutamine levels within 60–90 minutes post-administration . Clinical Applications:

- Critical Care : Reduces infection rates and improves nitrogen balance in ICU patients (meta-analysis of 32 RCTs) .

- Sickle Cell Disease : Oral supplementation (0.6 g/kg/day) increases plasma glutamine levels by 40% in patients .

Glycyl-L-tyrosine (Gly-Tyr)

- Molecular Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 238.24 g/mol

- Key Properties :

N-L-γ-Glutamyl-L-leucine

- Molecular Formula : C₁₁H₂₀N₂O₅

- Molecular Weight : 260.29 g/mol

Phenylacetylglutamine

- Molecular Formula : C₁₃H₁₆N₂O₄

- Molecular Weight : 264.28 g/mol

- Key Properties: A conjugated form of glutamine, excreted as a detoxification product in humans. Not used therapeutically but serves as a biomarker for glutamine metabolism .

Pharmacokinetic and Efficacy Comparisons

*Inferred from longer peptide chain length, which typically reduces solubility and increases degradation time.

Key Findings:

- Stability : Ala-Gln’s dipeptide structure confers superior stability compared to free glutamine, which degrades rapidly in heat or acidic environments . Leu-Ala-Gly-Gln’s tetrapeptide structure may further enhance stability but could reduce absorption efficiency due to larger size.

- Efficacy: In rat models, glutamine dipeptides (e.g., Ala-Gln) restore blood amino acid levels faster than free glutamine after insulin-induced hypoglycemia .

- Clinical Utility : Ala-Gln is cost-effective in parenteral nutrition, saving ~$1,200 per ICU patient by reducing infection-related complications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing L-Leucyl-L-alanylglycyl-L-glutamine with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is recommended. Sequential coupling of L-leucine, L-alanine, glycine, and L-glutamine residues on a resin, followed by cleavage and deprotection, ensures controlled assembly. Post-synthesis purification via reverse-phase HPLC (≥95% purity) is critical, as demonstrated in analogous dipeptide syntheses (e.g., L-alanyl-L-glutamine) . Key parameters include reaction time (2–4 hours per coupling step) and trifluoroacetic acid (TFA)-mediated cleavage. Validate purity using LC-MS and NMR spectroscopy .

Q. How should researchers assess the stability of this compound under experimental conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the peptide to varying pH (3–9), temperatures (4–37°C), and light conditions. Monitor degradation via HPLC and mass spectrometry. For long-term storage, lyophilize the peptide and store at -20°C in airtight, desiccated containers to minimize hydrolysis and oxidation, as recommended for similar glutamine-containing peptides .

Q. What analytical techniques are essential for structural confirmation of this peptide?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry. Compare retention times and fragmentation patterns with standards (e.g., L-alanyl-L-glutamine USP reference) . For quantitation, employ UV spectrophotometry at 214 nm (peptide bond absorbance) with calibration against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for glutamine-containing peptides?

- Methodological Answer : Perform meta-analyses of preclinical studies, focusing on variables such as dosage (e.g., 0.3 g/kg/day in ICU trials ), model systems (cell lines vs. in vivo), and endpoints (e.g., survival rates vs. biochemical markers). Validate findings using orthogonal assays (e.g., ELISA for cytokine profiling and Seahorse assays for metabolic activity). Discrepancies may arise from differences in peptide stability or bioavailability .

Q. What experimental designs are suitable for studying the peptide’s mechanism of action in cellular pathways?

- Methodological Answer : Use CRISPR/Cas9-edited cell lines to knock out putative targets (e.g., glutamine transporters or mTOR signaling components). Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify downstream effects. Include controls with scrambled peptide sequences and glutamine-free media to distinguish specific effects from general nutrient responses .

Q. How should pharmacokinetic studies of this compound be structured for in vivo models?

- Methodological Answer : Administer the peptide intravenously or orally in rodent models, collecting plasma/tissue samples at timed intervals. Quantify bioavailability using LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-glutamine). Assess tissue distribution and renal clearance, noting potential hydrolysis into constituent amino acids, as observed in L-alanyl-L-glutamine studies .

Q. What strategies mitigate batch-to-batch variability in peptide synthesis for reproducible research?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including:

- Synthesis : Monitor coupling efficiency via Kaiser tests during SPPS.

- Purification : Standardize HPLC gradients and column conditions.

- Characterization : Require ≥95% purity (HPLC) and ≤0.1% endotoxin levels for cell culture studies, as per L-alanyl-L-glutamine technical specifications .

Key Notes

- Avoid Degradation : Peptides with glutamine residues are prone to cyclization and pyroglutamate formation; use fresh buffers and avoid repeated freeze-thaw cycles .

- Clinical Relevance : While preclinical data (e.g., improved 6-month survival in ICU patients ) suggest therapeutic potential, translational studies require rigorous PK/PD modeling and toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.